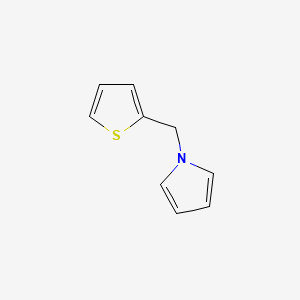![molecular formula C11H10N4 B2546988 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1005573-27-2](/img/structure/B2546988.png)
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic molecule that is part of a broader class of compounds known for their interesting chemical and biological properties. While the specific compound is not directly synthesized or analyzed in the provided papers, related heterocyclic compounds such as imidazole and pyrazole derivatives are frequently studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole, which starts from a benzimidazole derivative . Another method includes the metalation of imidazo[1,5-a]pyrazines to afford functionalized derivatives, which can be further transformed into complex structures . Additionally, a facile synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal structures of imidazo[1,2-a]pyrazin-3(7H)-one derivatives have been investigated, revealing a planar ring structure and a weakened carbonyl character, which could be indicative of the structural features of this compound . Similarly, the 3D molecular structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
The reactivity of imidazole and pyrazole derivatives can be quite diverse. For example, gold(I) substituted imidazoles or pyrazolones can react with acidic reagents to form various products, including protonated species and adducts . This suggests that this compound could also participate in a range of chemical reactions, potentially leading to interesting adducts or functionalized materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For instance, imidazopyrazinone derivatives exhibit solvatochromism, which could be a property of the compound as well . The antioxidant properties of some benzimidazole derivatives have been evaluated, indicating potential biological activity . Additionally, the thermal decomposition and nonlinear optical properties of certain pyrazole derivatives have been studied, which could provide insights into the stability and electronic properties of this compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
One key application of derivatives of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is in the field of antimicrobial research. For instance, compounds synthesized from 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, a derivative, have been tested for antimicrobial activity (Khairwar, Mishra, & Singh, 2021). Another study synthesized various compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, evaluating their antioxidant and antimicrobial activities, showcasing the versatility of this chemical structure in medicinal chemistry (Bassyouni et al., 2012).
Anti-Diabetic Studies
A study on benzimidazole-pyrazoline hybrid molecules revealed their potential in anti-diabetic applications. These compounds, synthesized through a multi-step reaction involving 2-chloromethyl-1H-benzo[d]imidazole, showed significant α-glucosidase inhibition activity, indicating their potential use in diabetes treatment (Ibraheem et al., 2020).
Synthesis Methods
Developing efficient synthesis methods for compounds like 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole is also a significant area of research. A study demonstrated a simple, efficient, and environmentally friendly method for synthesizing these derivatives, contributing to the ease of production for potential pharmaceutical applications (Srinivas & Koya, 2020).
Antitumor Activities
Derivatives of this compound have shown promise in antitumor applications. For example, synthesized benzimidazoles exhibited significant activity against various cancer cell lines, indicating their potential as antitumor agents (Abonía et al., 2011).
Anti-Obesity Activity
These compounds have also been investigated for their potential anti-obesity activity. A study on N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase inhibitors found promising results, suggesting these compounds could be used in treating obesity (Unnisa et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole may also interact with various biological targets.
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that this compound may also influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity may be adjusted to address potential issues with cytochrome p450 direct inhibition .
Result of Action
Related compounds have shown antiproliferative activities against human cancer cell lines , suggesting that this compound may also have similar effects.
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-6-10(14-15)11-12-8-4-2-3-5-9(8)13-11/h2-7H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBJPSVLAKIEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)


![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)


![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)

